molecular formula C9H17BrO B13194587 3-(Bromomethyl)-3-(butan-2-yl)oxolane

3-(Bromomethyl)-3-(butan-2-yl)oxolane

Cat. No.: B13194587
M. Wt: 221.13 g/mol
InChI Key: UBJJTWHJLOUCLC-UHFFFAOYSA-N
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Description

Contextualizing Substituted Oxolane Derivatives within Heterocyclic Chemistry

Substituted oxolane, or tetrahydrofuran (B95107), derivatives are a significant class of heterocyclic compounds due to their prevalence in a vast array of natural products and biologically active molecules. nih.govresearchgate.net The oxolane ring system is a key structural feature in compounds exhibiting a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. researchgate.netnih.gov The stereoselective synthesis of substituted tetrahydrofurans is a major focus in organic chemistry, with numerous methods developed to control the spatial arrangement of substituents on the five-membered ring. nih.gov The presence of substituents dramatically influences the molecule's physical, chemical, and biological properties.

Significance of Bromomethyl-Substituted Cyclic Ethers in Advanced Synthetic Methodologies

Bromomethyl-substituted cyclic ethers are valuable intermediates in organic synthesis. The bromomethyl group serves as a versatile functional handle, allowing for a variety of subsequent chemical transformations. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This reactivity makes bromomethyl ethers key precursors for the synthesis of more complex molecules, including pharmaceuticals and materials with novel properties. The strategic placement of a bromomethyl group on a cyclic ether scaffold provides a powerful tool for molecular elaboration and the construction of intricate chemical architectures.

Research Objectives and Current Gaps in the Academic Understanding of 3-(Bromomethyl)-3-(butan-2-yl)oxolane

A thorough review of the current scientific literature reveals a significant gap in the academic understanding of this compound. There is a conspicuous absence of published research detailing its synthesis, spectroscopic characterization, reactivity, or potential applications. This lack of information presents both a challenge and an opportunity for the research community.

The primary research objectives concerning this compound would be:

To develop a robust and stereoselective synthetic route to this compound.

To fully characterize the compound using modern spectroscopic and analytical techniques.

To explore the reactivity of the bromomethyl group in various chemical transformations.

To investigate the potential of its derivatives in medicinal chemistry and materials science.

The absence of such fundamental data underscores the novelty of this compound as a research target. The following sections will discuss the hypothetical, yet scientifically grounded, expectations for the properties and synthetic utility of this molecule, based on the known chemistry of related structures.

Due to the lack of experimental data in the scientific literature, the following tables are presented for illustrative purposes to indicate the types of data that would be collected during the characterization of this compound. The values presented are hypothetical and should not be considered as experimentally verified data.

Hypothetical Physicochemical Properties

PropertyHypothetical Value
Molecular Formula C9H17BrO
Molecular Weight 221.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not determined
Density Not determined
Refractive Index Not determined

Hypothetical Spectroscopic Data

TechniqueHypothetical Key Signals
1H NMR (CDCl3) Signals corresponding to the butan-2-yl group (methyl and methylene (B1212753) protons), oxolane ring protons, and the bromomethyl group protons.
13C NMR (CDCl3) Resonances for the quaternary carbon, carbons of the butan-2-yl group, carbons of the oxolane ring, and the bromomethyl carbon.
IR (neat) Characteristic C-O-C stretching of the ether, C-H stretching of alkyl groups, and C-Br stretching.
Mass Spectrometry (EI) Molecular ion peak (M+) and characteristic fragmentation pattern including loss of Br and butan-2-yl group.

Future research efforts are necessary to replace these hypothetical data with empirical findings, thereby filling the current void in our understanding of this potentially valuable chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

3-(bromomethyl)-3-butan-2-yloxolane

InChI

InChI=1S/C9H17BrO/c1-3-8(2)9(6-10)4-5-11-7-9/h8H,3-7H2,1-2H3

InChI Key

UBJJTWHJLOUCLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCOC1)CBr

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromomethyl 3 Butan 2 Yl Oxolane

Retrosynthetic Analysis of the Substituted Oxolane Scaffold

The retrosynthetic analysis of 3-(bromomethyl)-3-(butan-2-yl)oxolane reveals several potential synthetic disconnections. The primary disconnection point is the C-O bond of the oxolane ring, leading back to a substituted 1,4-diol precursor. This Williamson etherification approach is a common and effective method for the formation of cyclic ethers. acs.org

A key intermediate in this retrosynthesis is 2-(butan-2-yl)-2-(hydroxymethyl)butane-1,4-diol. This triol can be further disconnected to simpler, more readily available starting materials. One logical disconnection is at the C2-C3 bond, suggesting an aldol-type condensation or a Grignard reaction. For instance, the addition of a butan-2-yl Grignard reagent to a suitable keto-diester, followed by reduction, could furnish the required carbon skeleton.

Another retrosynthetic approach involves the disconnection of the C3-C(bromomethyl) bond. This suggests a precursor molecule, 3-(butan-2-yl)oxolane, which could undergo functionalization at the C3 position. However, achieving selective functionalization at this tertiary carbon would likely be challenging.

Finally, a disconnection of the C3-C(butan-2-yl) bond leads to a 3-(bromomethyl)oxolane precursor. The introduction of the butan-2-yl group could be achieved via alkylation of a suitable enolate or a related nucleophile.

Development of Novel Synthetic Pathways to the this compound Core

Based on the retrosynthetic analysis, several novel synthetic pathways can be proposed. A promising forward synthesis commences with diethyl 2-(butan-2-yl)malonate. Alkylation of this malonate with a protected 2-bromoethanol (B42945) derivative would provide a key intermediate. Subsequent reduction of the diethyl ester groups to the corresponding diol, followed by deprotection and intramolecular cyclization, would yield the 3-(butan-2-yl)-3-(hydroxymethyl)oxolane. The final step would be the conversion of the primary alcohol to the bromide, for instance, using phosphorus tribromide or a similar brominating agent.

An alternative pathway could start from 2-(butan-2-yl)propane-1,3-diol. Protection of one of the hydroxyl groups, followed by oxidation of the other to an aldehyde, would set the stage for a Wittig-type reaction with a C1 synthon, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride. Subsequent hydrolysis of the resulting enol ether and reduction would provide a 1,4-diol precursor for cyclization.

A more convergent approach might involve the synthesis of a suitable epoxide precursor. For instance, the reaction of a butan-2-yl substituted allylic alcohol with an epoxidizing agent could generate an intermediate that, upon ring-opening and subsequent functional group manipulations, could lead to the desired oxolane ring.

Stereoselective Synthesis Approaches for this compound Diastereomers and Enantiomers

The structure of this compound contains two stereocenters: one at the C3 position of the oxolane ring and the other in the butan-2-yl group. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic routes is therefore a critical aspect of its synthesis.

One approach to achieving stereoselectivity is to start with a chiral building block. For example, using an enantiomerically pure form of 2-(butan-2-yl)malonate would allow for the synthesis of specific enantiomers of the final product. The stereocenter in the butan-2-yl group would be set from the start, and the subsequent reactions would need to be controlled to avoid racemization.

Diastereoselectivity could be controlled during the formation of the oxolane ring. For instance, in a cyclization reaction proceeding via an SN2 mechanism, the stereochemistry of the reacting centers would dictate the stereochemistry of the product. acs.org The use of chiral catalysts or auxiliaries during key bond-forming steps, such as the initial alkylation or a catalytic asymmetric hydrogenation, could also be employed to control the stereochemical outcome. nih.gov

The table below outlines potential stereoselective strategies and the expected outcomes.

StrategyKey Reagent/CatalystExpected Outcome
Chiral Pool Synthesis(R)- or (S)-2-methylbutanoic acidEnantiomerically enriched product
Asymmetric AlkylationChiral phase-transfer catalystDiastereomeric and enantiomeric excess in the product
Asymmetric HydrogenationChiral rhodium or ruthenium catalystControl over the stereocenter at the butan-2-yl group
Enzyme-Catalyzed ResolutionLipaseSeparation of racemic mixtures of key intermediates

Optimization of Reaction Conditions for Enhanced Yield and Purity in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. scielo.brchemrxiv.org For the proposed Williamson etherification cyclization step, key parameters to optimize would include the choice of base, solvent, temperature, and reaction time. A strong, non-nucleophilic base such as sodium hydride is often effective for this transformation. acs.org The choice of solvent can significantly influence the reaction rate and selectivity, with polar aprotic solvents like THF or DMF often being preferred.

The bromination of the primary alcohol is another critical step where optimization would be necessary. Over-bromination or side reactions can be minimized by careful control of the stoichiometry of the brominating agent and the reaction temperature.

The following table summarizes key reaction steps and the parameters that would require optimization.

Reaction StepParameter to OptimizePotential Range/Conditions
Malonate AlkylationBase, Solvent, TemperatureNaH, K2CO3; DMF, THF; 0 °C to reflux
Ester ReductionReducing Agent, StoichiometryLiAlH4, NaBH4; 1-2 equivalents
Intramolecular CyclizationBase, Solvent, TemperatureNaH, t-BuOK; THF, Dioxane; Room temperature to reflux
Alcohol BrominationBrominating Agent, TemperaturePBr3, CBr4/PPh3; 0 °C to room temperature

Exploration of Green Chemistry Principles in the Production of this compound

The application of green chemistry principles is an important consideration in modern synthetic chemistry. semanticscholar.orgunito.itmdpi.com For the synthesis of this compound, several aspects can be considered to make the process more environmentally friendly.

One key principle is atom economy. The choice of reactions that incorporate the maximum number of atoms from the reactants into the final product is desirable. For example, catalytic reactions are generally more atom-economical than stoichiometric ones.

The use of hazardous solvents should be minimized. Exploring the use of greener solvents, such as water, ethanol, or supercritical CO2, for certain reaction steps could significantly reduce the environmental impact. For instance, some cyclization reactions can be performed in aqueous media or under phase-transfer conditions.

Energy efficiency is another important aspect. The use of microwave-assisted synthesis or flow chemistry could potentially reduce reaction times and energy consumption. mdpi.com Furthermore, the development of a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, would reduce solvent usage and waste generation.

The table below highlights potential green chemistry improvements for the synthesis.

Green Chemistry PrincipleProposed ImprovementPotential Benefit
Atom EconomyUse of catalytic methods for alkylation and reduction stepsReduced waste and higher efficiency
Safer SolventsReplacement of halogenated solvents with greener alternativesReduced environmental impact and improved worker safety
Energy EfficiencyMicrowave-assisted cyclization and brominationShorter reaction times and lower energy consumption
Waste PreventionDevelopment of a one-pot synthesis from the malonateReduced solvent usage, waste, and purification steps

Advanced Spectroscopic and Structural Characterization of 3 Bromomethyl 3 Butan 2 Yl Oxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

No published ¹H, ¹³C, or 2D NMR spectra for 3-(Bromomethyl)-3-(butan-2-yl)oxolane were found. In the absence of experimental data, a theoretical estimation of chemical shifts could be performed, but this would not constitute the "detailed research findings" required. A full structural elucidation depends on the analysis of actual spectra, including coupling constants and through-space correlations, which are currently unavailable.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Specific HRMS data, which would provide the precise molecular mass and insights into the fragmentation patterns of this compound, could not be located. Such data is crucial for confirming the elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No experimental IR or Raman spectra for this compound are available in the public domain. While one could predict the expected vibrational modes based on the functional groups present (C-O-C stretch of the oxolane ring, C-Br stretch, and various C-H bends and stretches), this remains speculative without empirical data.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment (if chiral)

The presence of a stereocenter in the butan-2-yl group and potentially at the C3 position of the oxolane ring suggests that this compound is a chiral molecule. However, no studies on its chiroptical properties, such as Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD), have been reported. Therefore, the absolute configuration of this compound has not been experimentally determined or discussed in the available literature.

Chemical Reactivity and Reaction Mechanisms of 3 Bromomethyl 3 Butan 2 Yl Oxolane

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group attached to a quaternary carbon center in 3-(Bromomethyl)-3-(butan-2-yl)oxolane presents a classic case of a neopentyl-like system. This structural arrangement profoundly influences the kinetics and mechanisms of nucleophilic substitution reactions.

The steric hindrance imposed by the bulky butan-2-yl group and the oxolane ring significantly retards the rate of bimolecular nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the leaving group (bromide). libretexts.org In this molecule, such an approach is severely impeded by the adjacent quaternary center. Consequently, SN2 reactions are exceptionally slow. Compared to a simple primary bromide like methyl bromide, the rate of an SN2 reaction on a neopentyl-type substrate can be millions of times slower. ic.ac.ukyoutube.com

The unimolecular nucleophilic substitution (SN1) pathway is also disfavored. This mechanism involves the initial formation of a carbocation intermediate upon departure of the leaving group. masterorganicchemistry.com In the case of this compound, this would result in an unstable primary carbocation. stackexchange.com Although primary carbocations are high in energy, under forcing conditions (e.g., high temperatures and a polar, protic solvent with a weak nucleophile), an SN1-type mechanism can be initiated. youtube.comlibretexts.org However, this process is often accompanied by rearrangement, where a neighboring alkyl or hydride group migrates to form a more stable secondary or tertiary carbocation. In this specific molecule, migration of the butan-2-yl group or a portion of the oxolane ring could potentially occur. stackexchange.comquora.com

The competition between these two slow pathways is highly dependent on the reaction conditions, as summarized in the table below.

Table 1: Factors Influencing SN1 vs. SN2 Pathways for Hindered Bromides
FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Tertiary > Secondary >> Primary (Hindered primary may rearrange)Methyl > Primary > Secondary >> Tertiary (Severely hindered for neopentyl-like structures)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good (e.g., TsO⁻, I⁻, Br⁻)Good (e.g., TsO⁻, I⁻, Br⁻)
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]

Despite the inherent low reactivity, this compound can react with a variety of strong nucleophiles, typically requiring elevated temperatures and extended reaction times. These reactions generally proceed via an SN2 mechanism, albeit at a very slow rate.

Nitrogen Nucleophiles: Strong nitrogen nucleophiles like ammonia (B1221849), primary amines, and azide (B81097) can displace the bromide. libretexts.org The reaction with ammonia or primary amines would yield the corresponding primary or secondary amine, respectively. libretexts.org Due to the steric hindrance, overalkylation is less of a concern compared to less hindered halides. Palladium-catalyzed cross-coupling reactions have also emerged as a method for forming C-N bonds with sterically hindered alkyl bromides, proceeding through a radical mechanism. nih.gov

Oxygen Nucleophiles: Alkoxides and hydroxides can act as nucleophiles to form ethers and alcohols. However, the strong basicity of these nucleophiles can promote a competing elimination (E2) reaction, although in this neopentyl-like system, there are no β-hydrogens on the adjacent carbon, precluding a standard E2 pathway. Reaction with carboxylates can yield esters.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and generally favor substitution over elimination. The reaction with a thiol or its conjugate base would produce the corresponding thioether. The high nucleophilicity of sulfur compounds makes them more effective for reacting with sterically hindered electrophiles compared to their oxygen counterparts.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or organocuprates, can be used to form new carbon-carbon bonds. Cyanide is another effective carbon nucleophile that would lead to the corresponding nitrile.

The following table summarizes the expected products from reactions with various nucleophiles, assuming a direct substitution pathway.

Table 2: Expected Substitution Products with Various Nucleophiles
Nucleophile ClassSpecific Nucleophile (Example)Product Functional Group
NitrogenAmmonia (NH₃)Primary Amine (-CH₂NH₂)
Azide (N₃⁻)Azide (-CH₂N₃)
OxygenHydroxide (B78521) (OH⁻)Alcohol (-CH₂OH)
Alkoxide (RO⁻)Ether (-CH₂OR)
SulfurThiolate (RS⁻)Thioether (-CH₂SR)
CarbonCyanide (CN⁻)Nitrile (-CH₂CN)
Malonate Ester EnolateAlkylated Malonate Ester (-CH₂CH(COOR)₂)

Ring-Opening Transformations of the Oxolane Core in this compound

The tetrahydrofuran (B95107) ring is a stable cyclic ether, but it can undergo ring-opening under acidic or metal-catalyzed conditions.

In the presence of a strong Brønsted or Lewis acid, the oxygen atom of the oxolane ring can be protonated or coordinated, activating the ring for nucleophilic attack. nih.govnih.gov This attack can be intermolecular (by an external nucleophile) or intramolecular. The nucleophile will typically attack one of the α-carbons (C2 or C5). For a substituted oxolane, the regioselectivity of the attack depends on steric and electronic factors. Under strongly acidic conditions that favor an SN1-like mechanism, the nucleophile will attack the more substituted carbon if it can better stabilize a positive charge. Under conditions favoring an SN2-like mechanism, the nucleophile will attack the less sterically hindered carbon. Given the substitution pattern of this compound, attack would likely occur at C2 or C5, leading to a di-functionalized acyclic product. For example, reaction with a hydrohalic acid (H-X) would lead to the formation of a halo-alcohol.

Various transition metals can catalyze the ring-opening of tetrahydrofuran and its derivatives. rsc.org These methods often involve the formation of organometallic intermediates and can offer different reactivity and selectivity compared to acid-catalyzed methods. For instance, frustrated Lewis pairs (FLPs) have been shown to facilitate the ring-opening of THF. researchgate.net Cobalt-based catalysts, such as those derived from vitamin B12, can enable radical ring-opening reactions, forming alkyl-cobalt intermediates that can then engage in further transformations. researchgate.net These strategies can be used to introduce a variety of functional groups at the site of ring cleavage, providing synthetic routes to complex, functionalized molecules.

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The reactivity of the oxolane (tetrahydrofuran) ring in this compound is intrinsically linked to the presence of the bromomethyl substituent at the C3 position. Unlike more strained cyclic ethers such as oxiranes and oxetanes, the five-membered oxolane ring possesses significantly less ring strain (approximately 5.6 kcal/mol for the parent tetrahydrofuran) and is therefore generally resistant to direct nucleophilic ring-opening under neutral or basic conditions. beilstein-journals.org Cleavage of the ether C-O bonds typically requires strong acid catalysis.

However, the primary locus of reactivity in this molecule is the bromomethyl group. The departure of the bromide ion, a good leaving group, is subject to significant intramolecular influence from the ether oxygen atom. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, dictates the dominant reaction pathways, which proceed via a cyclic oxonium ion intermediate rather than a direct ring-opening of the oxolane structure itself. rsc.orgdalalinstitute.comlibretexts.org

The process is initiated by the intramolecular SN2 attack of the ether oxygen lone pair on the carbon bearing the bromine atom. This participation facilitates the expulsion of the bromide ion and results in the formation of a strained, bicyclic oxonium ion intermediate. This intermediate is key to understanding the regioselectivity and stereoselectivity of subsequent reactions.

An external nucleophile (Nu⁻) will then attack this oxonium ion. There are three potential electrophilic sites for attack: the two carbon atoms adjacent to the oxonium oxygen (C2 and C5 of the original oxolane ring) and the exocyclic methylene (B1212753) carbon (C6).

Regioselectivity: The outcome of the nucleophilic attack is governed by a combination of steric and electronic factors, consistent with the principles of SN2 reactions.

Attack at C2 and C5: These positions are sterically hindered by the quaternary C3 center and the associated butan-2-yl group. Attack at these sites would be disfavored compared to attack at the less hindered methylene carbon.

Attack at C6 (Methylene Carbon): This carbon is the most probable site of nucleophilic attack due to its lower steric hindrance. This pathway would regenerate the oxolane ring, resulting in a net substitution of the bromine atom.

Stereoselectivity: The stereochemical outcome of the reaction is a direct consequence of the double-inversion mechanism characteristic of neighboring group participation. libretexts.org

First Inversion: The initial intramolecular attack by the ether oxygen to form the bicyclic oxonium ion occurs with inversion of configuration at the methylene carbon center (if it were chiral).

Second Inversion: The subsequent intermolecular attack by the external nucleophile on the same methylene carbon also proceeds via an SN2 mechanism, causing a second inversion of configuration.

Table 1: Predicted Regioselectivity in Nucleophilic Attack on the Oxonium Ion Intermediate.
Site of AttackRelative Steric HindrancePredicted OutcomeJustification
C2/C5 (Ring Carbons)HighMinor or No ProductSevere steric shielding from the adjacent quaternary center and butan-2-yl group.
C6 (Methylene Carbon)LowMajor ProductLess sterically encumbered site, favoring SN2 attack.

Rearrangement Reactions and Their Mechanistic Pathways

Under conditions that favor carbocation formation, such as solvolysis in polar protic solvents or the presence of a Lewis acid, this compound is expected to undergo significant molecular rearrangements. The initial departure of the bromide ion would generate a highly unstable primary carbocation at the methylene position. This high-energy intermediate would immediately rearrange to a more stable carbocation via a 1,2-shift, a process known as a Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.com

Two principal rearrangement pathways are plausible, driven by the formation of a more stable tertiary carbocation.

Pathway A: 1,2-Alkyl Shift (Butan-2-yl Migration) In this pathway, the adjacent butan-2-yl group migrates from the C3 carbon to the primary carbocation center. This concerted 1,2-shift transforms the unstable primary carbocation into a significantly more stable tertiary carbocation located on the C3 carbon of the oxolane ring. The resulting carbocation would then be trapped by a solvent molecule or counter-ion to yield the final product.

Pathway B: Ring Expansion (C-C Bond Migration) Alternatively, a C-C bond from the oxolane ring can migrate. Specifically, the C2-C3 bond can shift to the primary carbocation center. This process results in a ring expansion, converting the five-membered oxolane ring into a six-membered tetrahydropyran (B127337) ring. This rearrangement is mechanistically similar to a pinacol (B44631) rearrangement and is driven by both the relief of potential ring strain and, crucially, the formation of a more stable tertiary carbocation at the C2 position of the newly formed ring. nih.govresearchgate.net

The predominant pathway would be determined by the relative migratory aptitude of the butan-2-yl group versus the cyclic C-C bond. Typically, groups that can better stabilize a positive charge in the transition state have a higher migratory aptitude. Given the substitution pattern, both pathways lead to a tertiary carbocation, and the final product ratio would depend on the subtle energetic differences between the respective transition states.

Table 2: Potential Wagner-Meerwein Rearrangement Pathways.
PathwayMigrating GroupInitial CarbocationRearranged CarbocationFinal Structure Type
AButan-2-yl groupPrimaryTertiary (on C3 of oxolane)Substituted Oxolane
BC2-C3 Ring BondPrimaryTertiary (on C2 of tetrahydropyran)Substituted Tetrahydropyran

Comparative Reactivity Studies of this compound with Analogous Halogenated Cyclic Ethers

The reactivity of this compound is best understood by comparing it with structurally related halogenated ethers. Key factors influencing reactivity include ring strain, the nature of the halogen leaving group, and the presence or absence of the cyclic ether structure.

Comparison with Oxetane (B1205548) Analogue: An analogous 3-(bromomethyl)-3-(butan-2-yl)oxetane would exhibit markedly different reactivity. The four-membered oxetane ring possesses substantial ring strain (approx. 25.5 kcal/mol), making it much more susceptible to nucleophilic attack than the five-membered oxolane ring. beilstein-journals.orgresearchgate.net Consequently, for the oxetane analogue, direct nucleophilic opening of the ring itself would be a competitive reaction pathway, alongside reactions involving the bromomethyl group. Under basic/neutral conditions, a nucleophile would likely attack the less hindered C4 methylene carbon of the oxetane ring. magtech.com.cn

Influence of the Halogen: The identity of the halogen atom (X) in 3-(X-methyl)-3-(butan-2-yl)oxolane has a profound impact on reaction rates. The rate of reactions involving the departure of the halide (both NGP-assisted substitution and rearrangement) is dependent on the strength of the carbon-halogen bond and the stability of the resulting halide anion (leaving group ability). The reactivity trend follows the order I > Br > Cl. The iodo-analogue would react fastest, while the chloro-analogue would be the least reactive.

Comparison with Acyclic Analogue: An acyclic analogue, such as 1-bromo-2-alkoxy-2-alkylbutane, lacks the cyclic ether structure necessary for neighboring group participation by the ether oxygen. The departure of the bromide ion would not be accelerated by anchimeric assistance. libretexts.org Therefore, SN2 reactions would be significantly slower, and SN1 reactions would require harsher conditions to form the unstable primary carbocation before rearrangement could occur. This comparison highlights the critical role of the oxolane ring in enhancing the reactivity of the bromomethyl group through intramolecular catalysis.

Table 3: Comparative Reactivity of this compound and its Analogues.
CompoundKey Structural FeatureRelative Ring StrainPrimary Reaction Pathway(s)Expected Relative Rate of Br⁻ Departure
3-(Bromomethyl)-3-(butan-2-yl)oxolane 5-membered ringLow (5.6 kcal/mol)NGP-assisted substitution; RearrangementBaseline
3-(Bromomethyl)-3-(butan-2-yl)oxetane 4-membered ringHigh (25.5 kcal/mol)Ring-opening; NGP; RearrangementFaster (due to electronic effects of strained ring)
Acyclic Bromoether AnalogueNo ringN/ASlower SN2; SN1 with rearrangementMuch Slower
3-(Iodo methyl)-3-(butan-2-yl)oxolaneC-I bondLow (5.6 kcal/mol)NGP-assisted substitution; RearrangementFaster
3-(Chloro methyl)-3-(butan-2-yl)oxolaneC-Cl bondLow (5.6 kcal/mol)NGP-assisted substitution; RearrangementSlower

Computational Chemistry and Theoretical Investigations of 3 Bromomethyl 3 Butan 2 Yl Oxolane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of molecules like 3-(Bromomethyl)-3-(butan-2-yl)oxolane. For this hypothetical study, calculations would be performed using a common functional, such as B3LYP, with a suitable basis set like 6-31G*.

The presence of multiple rotatable bonds in this compound, specifically around the butan-2-yl group and the bromomethyl group, suggests a complex conformational landscape. A systematic conformational search would be necessary to identify the low-energy conformers and map the potential energy surface.

A hypothetical conformational analysis would likely reveal several stable conformers arising from the rotation of the butan-2-yl and bromomethyl substituents. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-Br) (°)Dihedral Angle (O-C-C-C) (°)Relative Energy (kcal/mol)
A601800.00
B1801801.25
C-601801.30
D60602.50
E180603.10

Note: The data in this table is hypothetical and for illustrative purposes only.

This analysis would indicate that Conformer A is the most stable, likely due to a staggered arrangement that minimizes steric repulsion between the bulky butan-2-yl and bromomethyl groups. The energy landscape would show the transition states connecting these minima, providing insight into the flexibility of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the oxygen and bromine atoms, which have lone pairs of electrons. The LUMO would likely be centered on the antibonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

Interactive Data Table: Hypothetical FMO Properties of this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-9.85O, Br
LUMO-0.75C-Br (σ*)
HOMO-LUMO Gap9.10-

Note: The data in this table is hypothetical and for illustrative purposes only.

A large HOMO-LUMO gap, as hypothetically calculated, suggests good kinetic stability for the molecule. The energy and localization of the LUMO strongly indicate that nucleophilic substitution at the bromomethyl group is a probable reaction pathway.

Reaction Pathway Elucidation and Transition State Characterization for Key Transformations

Computational methods can be used to model reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of the reactivity of this compound.

Two key potential reactions for this molecule are nucleophilic substitution at the bromomethyl group and acid-catalyzed ring-opening of the oxolane ring. DFT calculations could be employed to determine the activation energies for these competing pathways.

For a hypothetical SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻), the reaction would proceed through a pentavalent carbon transition state. The calculated activation energy for this process would provide a measure of its feasibility.

In contrast, the ring-opening reaction would likely be initiated by protonation of the oxolane oxygen, followed by nucleophilic attack on one of the adjacent carbons. The activation energy for this pathway would depend on the acid catalyst and the nucleophile.

Interactive Data Table: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeNucleophile/CatalystSolventActivation Energy (kcal/mol)
SN2 SubstitutionOH⁻Water22.5
Ring-OpeningH₃O⁺ / H₂OWater28.0

Note: The data in this table is hypothetical and for illustrative purposes only.

These hypothetical results suggest that nucleophilic substitution at the bromomethyl group would be kinetically favored over acid-catalyzed ring-opening under these conditions.

The choice of solvent can significantly influence reaction rates and mechanisms. Implicit and explicit solvent models can be used in computational studies to account for these effects.

For the SN2 reaction of this compound, polar aprotic solvents would be expected to accelerate the reaction by solvating the cation but not the nucleophile. In contrast, polar protic solvents could slow the reaction by solvating the nucleophile.

For the ring-opening reaction, a polar protic solvent capable of hydrogen bonding would be expected to stabilize the protonated intermediate and the transition state, thereby facilitating the reaction. Computational analysis would quantify these effects on the activation energies and could reveal shifts in selectivity between the two pathways in different solvent environments.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time.

An MD simulation would involve placing the molecule in a simulated box of solvent molecules and solving Newton's equations of motion for all atoms. This would allow for the observation of conformational changes, such as rotations around single bonds, and the puckering of the oxolane ring.

Furthermore, MD simulations could be used to study intermolecular interactions between this compound and solvent molecules or other solutes. This could provide information on solvation shells and preferred interaction sites, which can be important for understanding its physical properties and reactivity in solution. The simulation would likely show strong interactions between the polar bromomethyl and ether functionalities with polar solvents.

Applications of 3 Bromomethyl 3 Butan 2 Yl Oxolane in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block in the Construction of Complex Organic Molecules

The structure of 3-(Bromomethyl)-3-(butan-2-yl)oxolane positions it as a valuable synthetic building block for creating complex molecular architectures. The key to its utility lies in the combination of a stable, sp³-rich oxolane core and a reactive bromomethyl group. The oxolane ring provides a defined three-dimensional geometry, which is increasingly sought after in modern drug discovery to explore new chemical space. vu.nl

The bromomethyl group serves as a highly functional electrophilic handle. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility enables chemists to forge new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby extending the molecular framework. For instance, reaction with various nucleophiles can introduce moieties that are crucial for biological activity or for subsequent synthetic transformations.

The synthetic utility of similar 3,3-disubstituted cyclic ethers, such as oxetanes, has been extensively demonstrated. rsc.orgacs.org These building blocks allow for the creation of spirocyclic systems or the introduction of the cyclic ether motif as a replacement for other groups, like gem-dimethyl groups, to modulate physicochemical properties. acs.org By analogy, this compound could be employed in similar capacities to construct intricate and sterically hindered structures that are otherwise difficult to access.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

NucleophileReagent ExampleResulting Functional GroupPotential Application
CyanideSodium Cyanide (NaCN)Nitrile (-CH₂CN)Precursor for carboxylic acids, amines
Azide (B81097)Sodium Azide (NaN₃)Azide (-CH₂N₃)Precursor for amines (via reduction), click chemistry
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-CH₂SPh)Introduction of sulfur-containing moieties
CarboxylateSodium Acetate (NaOAc)Ester (-CH₂OAc)Precursor for alcohols (via hydrolysis)
MalonateDiethyl malonateAlkylated malonateChain extension, synthesis of dicarboxylic acids

Strategies for Incorporating the Substituted Oxolane Core into Novel Chemical Architectures

Incorporating the 3-(butan-2-yl)oxolane core into larger molecules can be achieved through several strategic approaches, primarily leveraging the reactivity of the bromomethyl group.

Direct Alkylation: The most straightforward strategy involves using the compound as an alkylating agent. A deprotonated amine, alcohol, or thiol on a target scaffold can be directly alkylated with this compound to introduce the substituted oxolane moiety. This is a common method for appending cyclic motifs to larger structures. acs.org

Grignard and Organolithium Reagents: Conversion of the bromomethyl group into an organometallic reagent (e.g., via magnesium insertion to form a Grignard reagent) would reverse its polarity, turning it into a nucleophile. This organometallic intermediate could then be used to attack various electrophiles, such as aldehydes, ketones, or esters, to form new carbon-carbon bonds and build more complex structures.

Coupling Reactions: The bromomethyl group could be transformed into other functionalities suitable for cross-coupling reactions. For example, conversion to an organoboron species would enable its use in Suzuki couplings, a powerful method for creating carbon-carbon bonds with aryl or vinyl halides. nih.gov

These strategies highlight the flexibility of the compound, allowing for its integration into diverse synthetic pathways to create novel chemical entities with unique three-dimensional shapes.

Precursor in the Synthesis of Biologically Relevant Scaffolds (e.g., other oxolane derivatives as inrsc.orgnih.gov)

The oxolane ring is a key structural feature in many biologically active molecules, including natural products and synthetic drugs. chemicalbook.com Consequently, this compound is a promising precursor for the synthesis of novel, biologically relevant scaffolds. The functional handle allows for the elaboration of the core structure into a variety of derivatives.

For example, the bromomethyl group can be converted into an aminomethyl or hydroxymethyl group. A subsequent reaction on the newly introduced amine or alcohol functionality could then be used to build larger, more complex side chains or to link the oxolane core to other pharmacophores. This approach is valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov The synthesis of complex tetracyclic fused scaffolds, for instance, often relies on the strategic functionalization of building blocks to enable cyclization reactions. nih.gov

The butan-2-yl group at the 3-position provides steric bulk and lipophilicity, which can be crucial for modulating the binding of a molecule to a biological target. By using this compound as a starting point, chemists can systematically explore how modifications to the bromomethyl position affect biological activity while keeping the core oxolane structure constant.

Utility in Fragment-Based Drug Discovery Research as a Scaffolding Component

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.gov This method relies on screening small, low-complexity molecules ("fragments") that can bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. rsc.org

This compound, or more precisely its derivatives, fits the profile of a valuable fragment for FBDD. The oxolane core provides a three-dimensional, sp³-rich scaffold, which is often associated with improved physicochemical properties like solubility and reduced planarity compared to traditional aromatic fragments. vu.nl The presence of both a lipophilic butan-2-yl group and a polar ether oxygen offers distinct interaction points with a protein target.

The bromomethyl group itself is too reactive for a typical fragment screen. However, it serves as a synthetic handle to generate a library of fragments. By replacing the bromine with various small, stable functional groups (e.g., -OH, -NH₂, -CH₃, -CN), a diverse set of fragments based on the 3-(butan-2-yl)oxolane scaffold can be created. These fragments can then be screened for binding to a target protein. Once a hit is identified, the original synthetic pathway can be revisited to elaborate the fragment from the bromomethyl position, using it as a "growth vector" to improve binding affinity and potency. rsc.org

Table 2: Potential Fragment Derivatives from this compound

Fragment DerivativeModification from ParentKey Features for FBDD
3-(Hydroxymethyl)-3-(butan-2-yl)oxolaneBr replaced with OHH-bond donor/acceptor, sp³-rich
3-(Aminomethyl)-3-(butan-2-yl)oxolaneBr replaced with NH₂H-bond donor, basic center
3-Methyl-3-(butan-2-yl)oxolaneCH₂Br replaced with CH₃Increased lipophilicity, simple scaffold
3-(Fluoromethyl)-3-(butan-2-yl)oxolaneBr replaced with FPolar C-F bond, metabolic stability

Development of Specialty Monomers for Polymer Chemistry Applications

The field of polymer chemistry is continually searching for new monomers to create materials with novel properties. polychemistry.commdpi.com Tetrahydrofuran (B95107) (oxolane) itself is a well-known monomer used in the production of polytetrahydrofuran, also known as poly(tetramethylene ether) glycol (PTMEG), a key component in polyurethanes and polyesters. wikipedia.orgresearchgate.net

Substituted oxolanes like this compound could potentially serve as specialty monomers or co-monomers in ring-opening polymerization. The presence of the butan-2-yl and bromomethyl substituents on the polymer backbone would be expected to significantly alter the properties of the resulting material compared to standard PTMEG.

Pendant Functional Groups: The bromomethyl group would be carried along into the polymer as a pendant side chain. This reactive handle on the polymer backbone could be used for post-polymerization modification, such as cross-linking or grafting other polymer chains, to create advanced materials.

Modified Physical Properties: The bulky butan-2-yl group would likely disrupt the crystallinity of the polymer, leading to more amorphous materials with potentially lower glass transition temperatures and increased solubility in organic solvents. researchgate.net

While the polymerization of highly substituted cyclic ethers can be challenging, the development of such monomers is a key area of research for creating specialty polymers with tailored thermal, mechanical, and chemical properties for advanced applications. technochemical.com

Future Research Directions and Methodological Advances for 3 Bromomethyl 3 Butan 2 Yl Oxolane

Exploration of Photochemical and Electrochemical Transformations

The inherent structure of 3-(Bromomethyl)-3-(butan-2-yl)oxolane, featuring a strained oxolane ring and a reactive bromomethyl group, makes it an intriguing candidate for photochemical and electrochemical studies. Future research could delve into harnessing light or electrical energy to induce novel transformations, potentially leading to the synthesis of complex molecular architectures that are otherwise difficult to access through traditional thermal methods.

Photochemical investigations could focus on intramolecular cyclization reactions, where photo-induced homolytic cleavage of the carbon-bromine bond could generate a radical intermediate. This radical could then participate in ring-expansion or ring-opening reactions of the oxolane moiety, or in hydrogen atom transfer processes to create new stereocenters. The use of photosensitizers could allow for these transformations to be driven by visible light, aligning with the principles of green chemistry. For instance, photochemical ring expansion reactions have been successfully applied to other heterocyclic systems, suggesting the potential for analogous transformations with this compound to yield larger ring structures. rsc.org

Electrochemical approaches offer a powerful alternative for the functionalization of the oxolane ring. Anodic oxidation of tetrahydrofurans, for example, can lead to the introduction of functional groups at the α-position to the ether oxygen. nih.gov Applying similar electrochemical oxidation protocols to this compound could result in the formation of valuable lactones or other oxidized derivatives. Conversely, cathodic reduction could be employed to reductively cleave the carbon-bromine bond, generating a carbanion intermediate that could be trapped with various electrophiles, providing a versatile method for carbon-carbon bond formation.

A summary of potential photochemical and electrochemical transformations is presented in Table 1.

Table 1: Potential Photochemical and Electrochemical Transformations of this compound

Transformation Type Proposed Reaction Potential Products
Photochemical Photo-induced C-Br bond cleavage and intramolecular cyclization Bicyclic ether systems
Photochemical Photo-induced ring expansion Substituted oxepanes
Electrochemical Anodic oxidation Lactones, hydroxylated oxolanes

Development of Catalytic Asymmetric Synthesis Routes to Enantiopure this compound

The presence of a stereocenter at the butan-2-yl group and a quaternary stereocenter at the 3-position of the oxolane ring means that this compound can exist as multiple stereoisomers. The development of catalytic asymmetric methods to access enantiopure forms of this compound would be of significant interest, as single enantiomers often exhibit distinct biological activities and material properties.

Future research in this area should focus on the development of novel chiral catalysts that can control the stereochemical outcome of the key ring-forming or functionalization steps. Several strategies could be envisioned:

Asymmetric cyclization: Starting from an achiral or racemic precursor, a chiral catalyst could be employed to mediate an enantioselective intramolecular etherification to form the oxolane ring. This approach has been successfully used for the synthesis of other substituted tetrahydrofurans. nih.gov

Kinetic resolution: A racemic mixture of this compound could be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Desymmetrization: If a prochiral precursor with a plane of symmetry is used, a chiral catalyst could selectively functionalize one of two identical groups to introduce the desired stereocenters.

The choice of catalyst will be crucial for the success of these approaches. Chiral Lewis acids, organocatalysts, and transition metal complexes have all shown promise in the asymmetric synthesis of related heterocyclic compounds and could be adapted for the synthesis of enantiopure this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move beyond laboratory-scale synthesis and enable the production of this compound in larger quantities for potential applications, the integration of its synthesis with flow chemistry and automated platforms is a critical future direction. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purities. flinders.edu.au

A multi-step continuous-flow synthesis of this compound could be designed, where each reaction step is performed in a dedicated module of a flow reactor. flinders.edu.au This would allow for the in-line purification of intermediates, eliminating the need for time-consuming work-up procedures. Furthermore, the use of packed-bed reactors containing immobilized reagents or catalysts could simplify the process and facilitate catalyst recycling.

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, could be employed to rapidly screen and optimize reaction conditions for the synthesis of this compound and its derivatives. This high-throughput approach would accelerate the discovery of new synthetic routes and the exploration of the compound's structure-activity relationships. A comparison of batch versus flow synthesis for the production of this compound is outlined in Table 2.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production

Parameter Batch Synthesis Flow Synthesis
Scalability Limited by reactor size Readily scalable by extending run time
Safety Potential for thermal runaways Enhanced safety due to small reaction volumes
Control Difficult to control temperature and mixing Precise control over reaction parameters

In-Situ Spectroscopic Monitoring Techniques for Reaction Mechanism Elucidation and Optimization

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and improving product yields. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions.

By employing these techniques, researchers can track the concentration of reactants, intermediates, and products as a function of time, providing valuable kinetic and mechanistic data. For example, in-situ FTIR could be used to monitor the progress of an etherification reaction to form the oxolane ring by observing the disappearance of the hydroxyl and leaving group signals and the appearance of the ether C-O stretch.

This real-time data can be used to:

Identify and characterize reactive intermediates.

Determine the rate-determining step of a reaction.

Optimize reaction parameters such as temperature, pressure, and catalyst loading.

Ensure reaction completion and control product quality.

The insights gained from in-situ spectroscopic studies will be invaluable for the rational design of more efficient and robust synthetic processes for this compound.

Interdisciplinary Research Opportunities for Novel Functional Material Development

The unique combination of a polar oxolane ring and a reactive bromomethyl group in this compound makes it a promising building block for the development of novel functional materials. Interdisciplinary collaborations between synthetic chemists, polymer scientists, and materials engineers will be key to unlocking the full potential of this compound.

One promising avenue of research is the use of this compound as a monomer in polymerization reactions. The bromomethyl group can be readily converted to other functional groups, such as azides or alkynes, which can then participate in click chemistry reactions to form polymers with well-defined architectures. The resulting poly(oxolane)s could exhibit interesting properties, such as biocompatibility, biodegradability, or stimuli-responsiveness, making them suitable for applications in drug delivery, tissue engineering, and smart coatings.

Furthermore, the oxolane moiety itself can be a source of functionality. For example, the incorporation of coumarin (B35378) derivatives, which are known for their fluorescent properties, into polymer backbones has been shown to yield materials with interesting photophysical properties. By analogy, functionalization of the oxolane ring of this compound could lead to the development of new fluorescent polymers or materials with tailored optical properties.

The potential applications of this compound as a building block for functional materials are vast and represent a fertile ground for future interdisciplinary research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.